2-Methylphenyl butyrate

Description

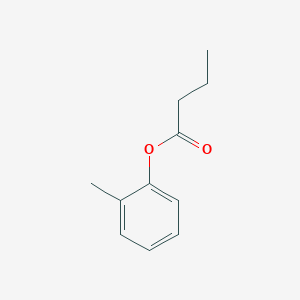

Structure

2D Structure

3D Structure

Properties

CAS No. |

14617-90-4 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2-methylphenyl) butanoate |

InChI |

InChI=1S/C11H14O2/c1-3-6-11(12)13-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 |

InChI Key |

MSZIFHJZHDLYCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=CC=C1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Engineering for 2 Methylphenyl Butyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

In the proton NMR spectrum of 2-methylphenyl butyrate (B1204436), distinct signals are expected for the protons of the butyrate chain and the 2-methylphenyl group. The butyrate portion would feature a triplet for the terminal methyl protons (H-4'), a sextet for the adjacent methylene (B1212753) protons (H-3'), and another triplet for the methylene protons next to the carbonyl group (H-2'). The 2-methylphenyl group would show a complex multiplet for the four aromatic protons and a characteristic singlet for the methyl group attached to the ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

|---|---|---|

| Aromatic (H-3, H-4, H-5, H-6) | ~7.0-7.3 | Multiplet (m) |

| Butyrate (-CH₂-CO) | ~2.5 | Triplet (t) |

| Aromatic (-CH₃) | ~2.2 | Singlet (s) |

| Butyrate (-CH₂-CH₂CO) | ~1.8 | Sextet |

| Butyrate (-CH₃) | ~1.0 | Triplet (t) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-methylphenyl butyrate, eleven distinct signals are anticipated. The carbonyl carbon of the ester group would appear significantly downfield. The carbons of the aromatic ring would resonate in the typical aromatic region (110-150 ppm), with the carbon attached to the oxygen appearing furthest downfield in this group. The aliphatic carbons of the butyrate chain and the methyl group on the phenyl ring would appear in the upfield region of the spectrum. researchgate.netaip.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~172 |

| Aromatic (C-O) | ~148 |

| Aromatic (C-CH₃) | ~131 |

| Aromatic (CH) | ~126-130 |

| Aromatic (CH) | ~122 |

| Butyrate (-CH₂-CO) | ~36 |

| Butyrate (-CH₂-CH₂CO) | ~18 |

| Aromatic (-CH₃) | ~16 |

| Butyrate (-CH₃) | ~13 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. webassign.net The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester.

The most prominent feature is the strong carbonyl (C=O) stretching vibration, expected in the range of 1735-1750 cm⁻¹. amazonaws.com Another key absorption is the C-O stretch of the ester linkage, which typically appears as a strong band between 1150 and 1250 cm⁻¹. Other significant absorptions include those for aromatic C=C bonds (around 1600 and 1475 cm⁻¹) and C-H bonds (sp³ C-H below 3000 cm⁻¹ and sp² C-H above 3000 cm⁻¹). aip.orgroyalsocietypublishing.org

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | sp² C-H | 3010 - 3100 |

| C-H Stretch (Aliphatic) | sp³ C-H | 2850 - 2960 |

| C=O Stretch (Ester) | Ester | 1735 - 1750 |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1600 and ~1475 |

| C-O Stretch (Ester) | Ester | 1150 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 178.

Common fragmentation patterns for esters would be expected. A significant peak would likely correspond to the acylium ion, [CH₃CH₂CH₂CO]⁺, with an m/z of 71, formed by the cleavage of the ester's C-O bond. Another prominent peak would be expected at m/z 108, corresponding to the 2-methylphenol radical cation, [HOC₆H₄CH₃]⁺•, resulting from a McLafferty rearrangement. This rearrangement involves the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed by cleavage.

Molecular Structure Elucidation

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies (if crystalline)

Although 2-methylphenyl butyrate (B1204436) is likely a liquid at ambient temperature, if a crystalline form could be obtained (e.g., through low-temperature crystallization), single-crystal X-ray diffraction would provide the most definitive structural elucidation. This technique determines the precise spatial arrangement of atoms within a crystal lattice by analyzing how X-rays are diffracted by the electron clouds of the atoms. nih.govnih.gov

A successful crystallographic analysis would yield a three-dimensional model of the molecule, providing exact measurements of bond lengths, bond angles, and torsion angles. This data would unambiguously define the molecule's conformation in the solid state, including the orientation of the butyrate chain relative to the phenyl ring. Furthermore, it would reveal details about intermolecular packing and non-covalent interactions, such as van der Waals forces, which govern the crystal's structure. While no crystal structure for 2-methylphenyl butyrate itself is currently available in open databases, the technique has been widely applied to other phenyl esters and related organic molecules to define their structures with high precision. rsc.orgcambridge.orgkoreascience.kr

Computational Chemistry and Theoretical Investigations of 2 Methylphenyl Butyrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground state properties of organic molecules. For 2-methylphenyl butyrate (B1204436), a DFT study would typically begin with a geometry optimization to find the molecule's most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms.

The optimization is commonly performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netmdpi.com This is paired with a basis set, like 6-31G*, which defines the set of mathematical functions used to build the molecular orbitals.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the total electronic energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

| Property | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₁H₁₄O₂ |

| Molecular Weight | The mass of one mole of the substance. | 178.23 g/mol |

| Total Electronic Energy | The total energy of the molecule in its optimized ground state, calculated via DFT. | (Value in Hartrees, e.g., ~ -615 Ha) |

| Dipole Moment | A measure of the net molecular polarity. | ~ 1.5 - 2.5 Debye |

| HOMO Energy | Energy of the highest occupied molecular orbital. | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | ~ -0.5 eV |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. | ~ 6.0 eV |

While DFT is highly effective, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, route to molecular properties. These methods are based on first principles without the use of empirical parameters. The foundational ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation—the way electrons interact and avoid each other.

To achieve higher accuracy, especially for energy calculations, post-HF methods like Møller-Plesset perturbation theory (e.g., MP2) are employed. acs.org These methods systematically add electron correlation, providing a more refined total energy. The choice of both the computational method and the basis set is critical. Basis sets are sets of mathematical functions used to construct the molecular orbitals; larger basis sets (e.g., cc-pVTZ) provide more flexibility and yield more accurate results but at a significantly higher computational cost. For a molecule like this compound, a common approach is to optimize the geometry with a cost-effective method like B3LYP/6-31G* and then perform a single-point energy calculation with a more accurate method like MP2/cc-pVTZ for energetic refinement. nih.gov

| Method | Basis Set | Relative Cost | Level of Accuracy | Typical Application |

|---|---|---|---|---|

| HF | 6-31G* | Low | Low (neglects e⁻ correlation) | Initial geometry guess |

| DFT (B3LYP) | 6-311+G(d,p) | Medium | Good (includes some e⁻ correlation) | Geometry optimization, frequency analysis |

| MP2 | 6-311+G(d,p) | High | High (includes e⁻ correlation) | Accurate energy calculations |

| CCSD(T) | aug-cc-pVTZ | Very High | Very High ("Gold Standard") | Benchmark energy calculations |

Conformational Analysis and Molecular Dynamics Simulations of this compound

This compound possesses several rotatable single bonds, leading to multiple possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step to generate a potential energy surface. For this molecule, the critical dihedral angles are those around the ester linkage (C-O-C=O) and the bond connecting the phenyl ring to the ester oxygen.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.govscl.rs An MD simulation solves Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy. The simulation reveals how the molecule vibrates, rotates, and transitions between different conformations at a given temperature, providing insight into its flexibility and the relative populations of its conformers in a dynamic environment.

| Dihedral Angle (τ) | Atoms Involved | Description |

|---|---|---|

| τ₁ | C(ring)-C(ring)-O-C(carbonyl) | Rotation of the entire butyrate group relative to the phenyl ring. |

| τ₂ | C(ring)-O-C(carbonyl)-O(ester) | Rotation around the ester C-O single bond. |

| τ₃ | O-C(carbonyl)-CH₂-CH₂ | Rotation of the butyrate chain. |

Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For an ester like this compound, a common transformation is hydrolysis, which breaks the ester bond to form o-cresol (B1677501) and butyric acid. Theoretical modeling can map the entire reaction pathway.

This involves identifying all intermediates and, crucially, the transition states (TS)—the highest energy points along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For ester hydrolysis, the mechanism is typically a two-step process involving a tetrahedral intermediate. DFT calculations are used to optimize the geometries of the reactants, intermediate, transition states, and products, providing a complete energy profile for the reaction.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for validation of the theoretical model. dntb.gov.ua

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculation, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better agreement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) can be calculated. These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of the entire NMR spectrum, which is a powerful tool for structure elucidation.

This comparison between predicted and experimental spectra serves as a robust check on the accuracy of the chosen computational method and basis set.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | ~2870 - 2980 | 2850 - 3000 |

| C=O Stretch | Ester Carbonyl | ~1740 | 1735 - 1750 |

| C-O Stretch | Ester Linkage | ~1150 - 1250 | 1100 - 1300 |

Biochemical Transformations and Mechanistic Biological Interactions of 2 Methylphenyl Butyrate

Enzymatic Hydrolysis and Biotransformation Pathways of 2-Methylphenyl Butyrate (B1204436)

The biotransformation of 2-Methylphenyl butyrate is primarily initiated through enzymatic hydrolysis, a reaction catalyzed by specific classes of enzymes. This process breaks the ester bond, yielding 2-methylphenol and butyrate, which can then enter various metabolic pathways.

Identification and Characterization of Esterase and Lipase (B570770) Catalysis

The hydrolysis of aryl esters like this compound is efficiently catalyzed by carboxylesterases and lipases. These enzymes, belonging to the α/β hydrolase fold superfamily, possess a catalytic triad, typically composed of Ser-His-Asp (or Glu) residues in the active site, which is essential for their catalytic function. mdpi.comjmb.or.kr

Studies on the thermostable esterase EstDZ2, isolated from a marine metagenomic library, have demonstrated its high activity in hydrolyzing aryl-substituted esters of butyric acid. eie.gr The enzyme shows a preference for substrates with substituents in the ortho position of the aromatic ring, suggesting that steric effects play a significant role in substrate acceptance. eie.gr While this compound was not specifically tested, the high conversion rates for compounds like o-bromophenyl butyrate indicate the enzyme's capability to accommodate ortho-substituents. eie.gr The optimal conditions for EstDZ2 activity were found to be a pH of 8.0 and a temperature of 50°C. eie.gr

Lipases are also well-documented catalysts for the hydrolysis and synthesis of butyrate esters. For instance, Lecitase™ Ultra, a phospholipase with lipase activity, has been used in the enantioselective hydrolysis of various arylbut-3-en-2-yl butyrates. mdpi.com Similarly, Candida antarctica lipase A has been employed for the stereoselective hydrolysis of 2-phenylbutyrate esters. google.com These enzymes are often used in non-aqueous or biphasic systems to shift the reaction equilibrium towards synthesis or to improve substrate solubility. mdpi.comresearchgate.net Cutinases, which share characteristics with both lipases and esterases, are also efficient catalysts for reactions involving short-chain esters like butyrates. jmb.or.kr

| Substrate | Position of Substituent | Conversion % (60 min) |

|---|---|---|

| phenyl-butyrate | - | 43 |

| o-nitrophenyl butyrate | ortho | 65 |

| m-nitrophenyl butyrate | meta | 55 |

| p-nitrophenyl butyrate | para | 45 |

| o-bromophenyl butyrate | ortho | 70 |

Kinetic Studies of Enzymatic Degradation and Inhibition Mechanisms

Kinetic studies of enzymatic reactions provide quantitative measures of enzyme performance, typically expressed through the Michaelis-Menten model. science.govnih.gov For esterases, p-nitrophenyl butyrate (pNPB) is a common model substrate used to determine kinetic parameters due to the colorimetric properties of the product, p-nitrophenol. eie.grnih.gov

The activity of these hydrolytic enzymes can be influenced by various inhibitors. The activity of the esterase Est10 from bovine rumen, for instance, was inhibited by several metal ions (including Ni²⁺, Cu²⁺, and Zn²⁺), chelating agents like EDTA, and detergents. plos.org Such inhibition studies are crucial for understanding the enzyme's catalytic mechanism and its sensitivity to different chemical agents.

Elucidation of Biotransformation Metabolites and Pathways

The primary biotransformation pathway for this compound is its hydrolysis into the constituent alcohol and carboxylic acid.

2-Methylphenol (o-cresol)

Butyrate (Butyric acid)

This initial hydrolytic step is a common detoxification or metabolic activation route for many xenobiotic esters. researchgate.netrsc.org Following hydrolysis, the resulting metabolites enter distinct metabolic pathways.

Butyrate, a short-chain fatty acid, is a well-known biologically active molecule. It can be further metabolized by host cells, particularly colonocytes, where it serves as a primary energy source. The metabolic pathway for butyrate involves its activation to butyryl-CoA, followed by β-oxidation to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov Key enzymes in this pathway include acyl-CoA synthetases (e.g., ACSM3) and enzymes of the fatty acid oxidation cascade. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., Receptor Binding, Enzyme Modulation)

Once hydrolyzed, the resulting metabolites, particularly butyrate, can interact with and modulate the function of various biological macromolecules. Furthermore, the parent ester itself may engage with specific targets before its biotransformation.

Ligand-Protein Docking and Binding Affinity Predictions

Computational molecular docking is a valuable tool for predicting the binding mode and affinity of small molecules like this compound to protein targets. nih.govresearchgate.net These simulations can identify potential interacting residues and guide further experimental validation.

A machine learning and docking study identified methyl 2-(2-methylphenyl)acetate (B8461809), a structurally similar compound, as a novel agonist for the human olfactory receptor OR1A1. mdpi.com Docking simulations of this molecule into a homology model of OR1A1 revealed that its interactions within the binding pocket were predominantly hydrophobic. mdpi.com Given the structural analogy, it can be predicted that this compound would also engage in similar hydrophobic interactions with potential protein targets, with the 2-methylphenyl group fitting into a nonpolar pocket. The longer butyrate chain would extend these hydrophobic contacts compared to the acetate (B1210297) analogue.

| Ligand | Protein Target | Predicted Interaction Type | Potential Interacting Residues |

|---|---|---|---|

| Methyl 2-(2-methylphenyl)acetate | Olfactory Receptor OR1A1 | Hydrophobic | Not specified |

| Ethyl 2-(3-bromophenyl)acetate | Olfactory Receptor OR1A1 | Hydrogen Bond, Hydrophobic | S112 |

In Vitro Assays for Molecular Target Engagement and Pathway Modulation

In vitro assays are essential for confirming the predictions from docking studies and for elucidating the functional consequences of ligand-target interactions. nih.gov

Following the computational prediction, methyl 2-(2-methylphenyl)acetate was validated as an agonist for OR1A1 in a luciferase-based functional assay. mdpi.com The compound activated the receptor in a dose-dependent manner, demonstrating clear target engagement and pathway modulation. mdpi.com This finding suggests that other small aryl esters, potentially including this compound, could act as signaling molecules by targeting G protein-coupled receptors like olfactory receptors, which are also found in non-nasal tissues.

The primary metabolite, butyrate, is a well-characterized modulator of cellular pathways, most notably as a histone deacetylase (HDAC) inhibitor. mdpi.com In vitro studies on human colon adenocarcinoma cell lines show that butyrate treatment can alter the expression of numerous genes involved in cell cycle control, apoptosis, and differentiation. nih.gov This modulation of gene expression is a key mechanism underlying its biological activity. Therefore, the enzymatic hydrolysis of this compound serves as a prodrug-like activation step, releasing the highly active butyrate molecule to engage with intracellular targets like HDACs and influence signaling pathways. mdpi.comnih.gov

| Compound | Assay Type | Target | Observed Effect | Potency (EC₅₀) | Reference |

|---|---|---|---|---|---|

| Methyl 2-(2-methylphenyl)acetate | Luciferase Reporter Assay | Olfactory Receptor OR1A1 | Agonist activity | 12.2–25.0 µM | mdpi.com |

| Butyrate | Gene Expression Analysis | Multiple (HDAC inhibition) | Modulation of genes for cell cycle, apoptosis | ~2 mM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Defined Biological Effects

Elucidation of Structural Determinants for Molecular Interaction

The molecular interactions of this compound are governed by specific structural features that dictate its binding affinity and selectivity for biological targets. The key determinants include the nature of the aromatic ring, the position of the methyl substituent, the length and properties of the acyl chain, and the ester functional group.

The Ester Linkage : The primary site for biochemical transformation of this compound is the ester bond. This bond is susceptible to hydrolysis by esterase enzymes, cleaving the molecule into 2-methylphenol and butyric acid researchgate.net. The reactivity of this ester can be modulated by the electronic environment of the phenyl ring. The presence of the methyl group at the ortho position can introduce steric hindrance, potentially influencing the rate of enzymatic hydrolysis compared to its meta- or para-isomers or to unsubstituted phenyl butyrate.

The Butyrate Moiety : The four-carbon butyrate chain is a critical determinant for interaction with specific biological targets. Following hydrolysis, the released butyric acid is known to be a signaling molecule that interacts with several targets, including histone deacetylases (HDACs) and free fatty acid receptors (FFARs), particularly FFAR2 and FFAR3 nih.govnih.gov. The length of this acyl chain is crucial; studies on FFARs show that they are selectively activated by short-chain fatty acids, with butyrate being a potent agonist nih.gov. Altering the chain length (e.g., to acetate or hexanoate) would significantly impact the binding and activation of these receptors.

The 2-Methylphenyl Group : The aromatic portion of the molecule plays a significant role in defining its interactions, particularly for the intact ester. Research on analogous compounds has highlighted the importance of the substituted phenyl ring for receptor binding. For instance, a study on olfactory receptors identified methyl 2-(2-methylphenyl)acetate as a potent agonist for the human olfactory receptor OR1A1 mdpi.com. This suggests that the 2-methylphenyl group can fit into specific hydrophobic binding pockets. The position of the methyl group is critical; moving it to the meta or para position would alter the molecule's shape and how it interacts with the amino acid residues within a receptor's binding site. The interaction of methyl 2-(2-methylphenyl)acetate with OR1A1 was shown to be predominantly through hydrophobic interactions mdpi.com.

The table below summarizes the key structural components and their established roles in molecular interactions, based on studies of this compound and closely related analogues.

| Structural Component | Role in Molecular Interaction | Biological Target(s) | Supporting Evidence |

| Ester Bond | Site of enzymatic hydrolysis; influences compound stability and release of active metabolites. | Esterases | General enzymatic reaction for esters researchgate.net. |

| Butyrate Chain | Essential for binding to and activation of specific receptors and enzymes post-hydrolysis. | HDACs, FFAR2, FFAR3 | Butyrate is a known HDAC inhibitor and FFAR agonist nih.govnih.gov. |

| Phenyl Ring | Provides a hydrophobic scaffold for binding to receptor pockets. | Olfactory Receptors (e.g., OR1A1) | Analogues show hydrophobic interactions with receptor sites mdpi.com. |

| Ortho-Methyl Group | Confers steric and electronic properties that determine binding specificity and may modulate hydrolysis rate. | Olfactory Receptors (e.g., OR1A1) | Specificity of methyl 2-(2-methylphenyl)acetate for OR1A1 mdpi.com. |

Correlation of Molecular Descriptors with Biological Activity Profiles

Molecular descriptors are numerical values that quantify the physicochemical and structural properties of a molecule. In quantitative structure-activity relationship (QSAR) studies, these descriptors are mathematically correlated with the biological activity of a series of compounds to build predictive models d-nb.infomdpi.com. This approach allows for the virtual screening of new compounds and the optimization of lead structures.

For this compound and its hypothetical analogues, key molecular descriptors would include:

Lipophilicity (LogP) : This descriptor measures the oil/water partition coefficient of a compound and is crucial for predicting its ability to cross cell membranes. Higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown or non-specific binding.

Polar Surface Area (PSA) : PSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.

Shape and Steric Descriptors : These describe the three-dimensional arrangement of the molecule, which is critical for fitting into a specific receptor binding site.

The biological activity of this compound could be its potential as an olfactory receptor agonist (as the intact ester) or its indirect activity as a pro-drug for butyrate (acting on HDACs or FFARs). A QSAR model would aim to find a correlation between these descriptors and a measured biological endpoint, such as the half-maximal effective concentration (EC₅₀) for receptor activation or the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition acs.org.

The following interactive table illustrates how systematic structural modifications to this compound would likely alter key molecular descriptors and, consequently, their predicted biological activity profile. The predicted activity changes are based on established SAR principles.

| Compound | Modification from Parent | LogP (Predicted) | PSA (Ų) (Predicted) | Predicted Activity Change | Rationale |

| This compound | Parent Compound | 3.15 | 26.3 | Baseline | Reference compound. |

| Phenyl butyrate | Removal of methyl group | 2.70 | 26.3 | Potentially reduced receptor-specific activity | The methyl group may be crucial for specific hydrophobic interactions mdpi.com. |

| 4-Methylphenyl butyrate | Isomer (para-position) | 3.15 | 26.3 | Altered binding affinity/selectivity | Change in molecular shape could disrupt optimal fit in a sterically-defined binding pocket. |

| 2-Methylphenyl acetate | Shorter acyl chain (C2) | 2.33 | 26.3 | Altered activity profile; may favor different targets | Shorter chain may reduce affinity for butyrate-specific targets (FFARs, HDACs) but is active at OR1A1 mdpi.com. |

| 2-Methylphenyl hexanoate | Longer acyl chain (C6) | 4.19 | 26.3 | Likely reduced activity at SCFA receptors | Longer chain length is known to decrease or abolish activity at FFAR2/3 which are specific for short-chain fatty acids nih.gov. |

| 2-Ethylphenyl butyrate | Larger alkyl group | 3.67 | 26.3 | Potentially decreased binding | Increased steric bulk at the ortho position could hinder entry or proper orientation within the binding site. |

This theoretical analysis underscores the delicate balance between different structural features. For instance, while increasing the acyl chain length increases lipophilicity (LogP), it may decrease activity at receptors optimized for the shorter butyrate chain. Similarly, the precise positioning of the methyl group on the phenyl ring is critical for maintaining the molecule's specific three-dimensional shape required for effective biological interaction.

Environmental Fate, Transport, and Degradation Mechanisms of 2 Methylphenyl Butyrate

Hydrolytic Stability and Kinetic Degradation in Aquatic Systems

The hydrolysis of an ester bond, which splits the compound into its constituent alcohol and carboxylic acid, is a primary degradation pathway for many esters in aqueous environments. Carboxylic acid esters like 2-methylphenyl butyrate (B1204436) can undergo hydrolysis through acid-catalyzed, base-catalyzed, and neutral (general base-catalyzed) mechanisms. epa.gov The rate of hydrolysis is significantly influenced by pH.

Table 1: General Hydrolysis Mechanisms for Carboxylic Acid Esters

| Hydrolysis Type | Description |

| Acid-Catalyzed | Protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. |

| Base-Catalyzed | Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that then collapses. epa.gov |

| Neutral | Catalyzed by water acting as a general base. This is typically slower than acid or base-catalyzed hydrolysis. epa.gov |

This table provides a general overview of ester hydrolysis mechanisms.

Photolytic Degradation Pathways and Phototransformation Products

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, due to their benzene (B151609) ring, can absorb UV light, which can lead to the excitation of electrons and subsequent chemical reactions. researchgate.net

Direct photolysis of 2-methylphenyl butyrate is plausible due to its aromatic structure. The degradation pathways for aromatic esters can be complex. For example, the photodegradation of phthalic acid esters involves the cleavage of the C-O bond and reactions on the aromatic ring. nih.govfrontiersin.org In some cases, short-wave UV can cleave the C-C bond of the aromatic ring. frontiersin.org For other aromatic esters, such as vinyl benzoate (B1203000), the aromatic group can contribute to the photostabilization of a material, but the ester itself can still undergo photodegradation. researchgate.netslu.se

The phototransformation products of this compound would likely result from the cleavage of the ester bond to form 2-methylphenol and butyric acid, as well as from reactions involving the aromatic ring, potentially leading to hydroxylated and ring-opened products. The exact products and degradation rates would depend on the specific environmental conditions, such as the intensity of sunlight, the presence of photosensitizing agents in the water, and the medium (e.g., water, soil surface).

Microbial Degradation and Bioremediation Potential

Microbial degradation is a critical process in the environmental breakdown of organic compounds. Microorganisms, particularly bacteria and fungi, can use organic chemicals as a source of carbon and energy, leading to their mineralization into simpler inorganic compounds like carbon dioxide and water.

Both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can support the biodegradation of aromatic esters. The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bond by microbial hydrolases or esterases, yielding 2-methylphenol and butyric acid.

Aerobic Degradation: Under aerobic conditions, the resulting 2-methylphenol and butyric acid are typically further degraded. Aromatic compounds like 2-methylphenol are often hydroxylated by mono- or dioxygenase enzymes, leading to the formation of catechols. These catechols then undergo ring cleavage, followed by further metabolism through central metabolic pathways. Butyrate is readily metabolized by many microorganisms through beta-oxidation.

Anaerobic Degradation: In anaerobic environments, the degradation pathways are different. Butyrate is a known intermediate in anaerobic digestion and can be degraded by syntrophic bacteria in conjunction with methanogens. oup.com The anaerobic degradation of aromatic compounds like 2-methylphenol is also possible, though often slower than aerobic degradation. The benzene ring can be cleaved anaerobically, often through a pathway involving benzoyl-CoA as a central intermediate. mdpi.com The degradation of o-cresol (B1677501) has been observed under methanogenic conditions. oup.com

While specific microbial species that degrade this compound have not been identified, numerous microorganisms are known to degrade its expected breakdown products and similar aromatic compounds.

Degraders of Aromatic Compounds: A wide variety of bacteria, including species of Pseudomonas, Sphingomonas, Rhodococcus, and Mycobacterium, are known to degrade aromatic hydrocarbons. mdpi.com Escherichia coli has also been shown to catabolize several aromatic acids. nih.gov Some bacteria, like Sphingobium phenoxybenzoativorans, possess novel dioxygenases that can cleave the ether bond in related aromatic compounds. asm.org

Butyrate Degraders: In anaerobic environments, butyrate is oxidized by syntrophic bacteria, which can include species from the families Syntrophomonadaceae and Clostridiales. mdpi.com

Degraders of Phenyl Esters: Phenyl esters can be cleaved by various proteases, as seen with the inhibition of caseinolytic protease P by certain phenyl esters. nih.gov

The bioremediation potential for sites contaminated with this compound would likely be high, given the widespread ability of microorganisms to degrade both aromatic compounds and fatty acids under various environmental conditions.

Sorption, Volatilization, and Mobility in Environmental Compartments (Soil, Sediment, Air)

The transport and distribution of this compound in the environment are dictated by its partitioning behavior between air, water, soil, and sediment.

Sorption: Sorption to soil and sediment is a key process that affects a chemical's mobility and bioavailability. For hydrophobic organic compounds, sorption is often correlated with the organic carbon content of the soil or sediment. frontiersin.orgresearchgate.net Aromatic compounds can exhibit sorption through hydrophobic interactions and, in the case of aromatic esters, the aromatic ring can act as a π-acceptor, influencing its interaction with soil organic matter. hnu.edu.cn The mobility of aromatic arsenicals in soil has been shown to be influenced by both ligand exchange reactions and hydrophobic interactions. tandfonline.com Given its structure, this compound is expected to have some affinity for soil organic matter, which would reduce its mobility in the subsurface. However, the exact sorption coefficient (Koc) is not documented. For comparison, the monoterpenes thymol (B1683141) and carvacrol, which also have aromatic rings, exhibit relatively low sorption, indicating high mobility. frontiersin.org

Volatilization: Volatilization from water or moist soil surfaces to the atmosphere can be an important fate process for some organic chemicals. This is governed by the compound's Henry's Law constant. While the specific value for this compound is not available, the volatility of its degradation product, 2-methylphenol (o-cresol), is known and it can be released into the atmosphere. The volatility of the parent ester would influence its atmospheric transport potential. For instance, in a study of phenethyl propionate, another aromatic ester, volatilization was not found to be a considerable loss mechanism under the experimental conditions. researchgate.net

Table 2: Predicted Environmental Compartment Distribution for Aromatic Esters

| Environmental Compartment | Predicted Behavior of this compound (by analogy) | Influencing Factors |

| Air | Potential for some volatilization, but likely to be degraded by atmospheric oxidants. | Vapor pressure, Henry's Law constant. |

| Water | Subject to hydrolysis and photolysis. Microbial degradation is a key removal process. | pH, sunlight intensity, microbial populations. |

| Soil | Sorption to organic matter is expected, limiting mobility. Biodegradation is a major degradation pathway. | Organic carbon content, clay content, microbial activity. frontiersin.org |

| Sediment | Likely to partition to sediment from the water column due to sorption. Anaerobic degradation can occur. | Organic content of sediment, redox conditions. |

This table is based on the general behavior of aromatic esters and provides a qualitative prediction for this compound.

Advanced Analytical Method Development and Quantification of 2 Methylphenyl Butyrate

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 2-Methylphenyl butyrate (B1204436) from other components in a sample. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages for its analysis.

Gas Chromatography (GC) Methodologies and Column Selection

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like 2-Methylphenyl butyrate. The selection of an appropriate GC column is critical for achieving optimal separation and resolution. anjs.edu.iqdnacih.com

Column Selection: The choice of the stationary phase is the most crucial step in column selection. sigmaaldrich.commerckmillipore.com For a moderately polar compound like this compound, a stationary phase with a similar polarity is generally preferred, following the principle of "like dissolves like". merckmillipore.comphenomenex.com

Polarity: A mid-polarity column, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, would be a suitable starting point. For instance, a stationary phase with a moderate polarity can effectively separate esters from other components. Increasing the percentage of phenyl or cyanopropyl groups in the stationary phase enhances its polarity. phenomenex.com Polyethylene glycol (PEG) phases, being some of the most polar available, are also a consideration, particularly for enhancing retention. phenomenex.comphenomenex.com

Film Thickness: The film thickness of the stationary phase impacts retention, capacity, and resolution. For routine analysis of this compound, a standard film thickness of 0.25 µm to 0.50 µm is often employed. merckmillipore.com Thicker films can increase retention, which might be beneficial for very volatile analytes, while thinner films can provide sharper peaks and less column bleed at high temperatures. merckmillipore.comphenomenex.com

Column Dimensions (Length and Internal Diameter): A 30-meter column is a common and effective choice for general-purpose separations, offering a good balance between resolution and analysis time. phenomenex.comwiley-vch.de For more complex mixtures, a 60-meter column may be necessary to achieve the required resolution. phenomenex.com The internal diameter (ID) of the column affects both efficiency and sample capacity. A 0.25 mm ID column is a popular choice as it provides a good compromise between these two factors. sigmaaldrich.commerckmillipore.com

Table 1: Recommended GC Column Parameters for this compound Analysis

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Balances interactions for effective separation of esters. |

| Film Thickness | 0.25 - 0.50 µm | Provides good resolution and peak shape for routine analysis. |

| Length | 30 m | Offers a good balance between resolution and analysis time. |

| Internal Diameter | 0.25 mm | Provides a good compromise between efficiency and sample capacity. sigmaaldrich.commerckmillipore.com |

High-Performance Liquid Chromatography (HPLC) Applications and Mobile Phase Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including esters like this compound. dnacih.com It is particularly useful for non-volatile or thermally labile compounds.

HPLC Applications: Reversed-phase HPLC is the most common mode used for the separation of moderately polar compounds. researchgate.net In this mode, a non-polar stationary phase is used with a polar mobile phase. For the analysis of this compound, a C18 or C8 column is typically employed.

Mobile Phase Optimization: The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. For reversed-phase HPLC of this compound, a mixture of water and an organic modifier is used.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic modifiers. The proportion of the organic modifier in the mobile phase is adjusted to control the retention time of the analyte. An increase in the organic modifier concentration will decrease the retention time.

Additives: To improve peak shape and resolution, additives such as acids (e.g., formic acid, phosphoric acid) are often included in the mobile phase. sielc.com For instance, a mobile phase consisting of acetonitrile, water, and phosphoric acid can be used for the analysis of methyl butyrate. sielc.com When coupling HPLC with mass spectrometry, volatile buffers like formic acid are preferred. sielc.com

Table 2: Example HPLC Conditions for Ester Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Additive | 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 218 nm dnacih.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a detection technique, provide enhanced analytical capabilities for the identification and quantification of this compound, especially in complex matrices.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful tool that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. semanticscholar.org It is widely used for the analysis of volatile and semi-volatile compounds in various samples, including food and beverages. mdpi.comfmach.it

Following separation on the GC column, the eluted this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint for the compound. The fragmentation pattern of this compound will be unique and can be compared to a library of known spectra for positive identification. For example, in the mass spectrum of the related compound p-tolyl butyrate, characteristic peaks are observed at m/z 108, 43, 107, and 71. nih.gov Similarly, 2-methylpentyl butyrate shows major peaks at m/z 71, 43, 56, and 84. nih.gov

For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. This significantly improves the sensitivity and selectivity of the analysis.

LC-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Detection

LC-MS/MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of compounds in complex biological matrices. mdpi.com It has become an indispensable tool for the quantification of metabolites, including short-chain fatty acid esters. mdpi.comnih.gov

The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this technique, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for the detection of trace levels of the analyte. protocols.io

For short-chain fatty acids and their esters, derivatization is sometimes employed to improve chromatographic retention and ionization efficiency. frontiersin.orgplos.org However, direct analysis without derivatization is also possible and offers the advantage of simpler and faster sample preparation. nih.gov The development of LC-MS/MS methods for short-chain fatty acids has achieved limits of detection in the low micromolar to nanomolar range. nih.gov

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

While chromatographic techniques are the most powerful for the analysis of this compound, spectrophotometric and electrochemical methods can also be employed for its quantitative analysis, particularly in simpler sample matrices.

Spectrophotometric Methods: These methods are based on the absorption of light by the analyte. While this compound itself may not have a strong chromophore for direct UV-Vis analysis at high wavelengths, it can be quantified using indirect methods. For instance, the ester can be hydrolyzed to butyric acid, which can then be derivatized with a chromophoric reagent to produce a colored product that can be measured spectrophotometrically. The progress of reactions involving similar compounds can be monitored using techniques like infrared absorption spectroscopy. google.com

Electrochemical Methods: Electrochemical sensors offer advantages such as high sensitivity, low cost, and portability. mdpi.com While direct electrochemical detection of this compound may be challenging, indirect methods can be developed. For example, the enzymatic hydrolysis of the ester by an esterase can lead to a change in pH due to the production of butyric acid. researchgate.net This pH change can be monitored using a pH electrode or other electrochemical sensors. Electrochemical methods have been successfully used for the analysis of a variety of clinically relevant biomolecules. scholaris.ca

Method Validation and Quality Assurance for this compound Analysis

The validation of an analytical method is crucial to ensure the reliability and accuracy of results for the quantification of this compound. This process involves a series of experiments to verify that the method is suitable for its intended purpose. Key validation parameters include sensitivity, selectivity, accuracy, and robustness. frontiersin.orgresearchgate.netresearchgate.net These parameters are established through rigorous testing and are essential for quality assurance in routine analysis. who.int

Sensitivity refers to the lowest concentration of this compound that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ) under the stated experimental conditions. researchgate.netmdpi.com High sensitivity is paramount when analyzing trace levels of the compound in complex matrices. mdpi.com

Selectivity is the ability of the analytical method to differentiate and quantify this compound in the presence of other components that are expected to be present in the sample. mdpi.com These could include isomers, degradation products, or matrix components. Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) offer high selectivity. frontiersin.orgnih.gov

Accuracy denotes the closeness of the measured value to the true value of the this compound concentration in the sample. It is typically assessed by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured concentration to the true value. researchgate.netresearchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netresearchgate.net Parameters that may be varied include temperature, flow rate, and pH of the mobile phase in HPLC.

A comprehensive quality assurance program, including the use of quality control samples at different concentrations, regular calibration of instruments, and participation in proficiency testing schemes, ensures the ongoing reliability of the analytical method. who.intnih.gov

Table 1: Illustrative Method Validation Parameters for this compound Analysis by GC-MS

| Parameter | Specification | Description |

| Linearity (r²) | > 0.99 | The method demonstrates a linear response to varying concentrations of the analyte. researchgate.net |

| Limit of Detection (LOD) | 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. researchgate.net |

| Limit of Quantitation (LOQ) | 0.3 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. researchgate.net |

| Accuracy (Recovery) | 98-102% | The percentage of the true amount of analyte that is detected by the method. researchgate.net |

| Precision (RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Robustness | No significant effect on results | The method is reliable when small changes are made to the analytical conditions. researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that has properties more amenable to a particular analytical technique. weber.hufrontiersin.org For this compound, while it is amenable to direct analysis by GC and HPLC, derivatization could be employed to enhance sensitivity, improve chromatographic behavior (e.g., peak shape and resolution), and increase volatility for GC analysis. scribd.com

The primary goal of derivatization is to alter the analyte's properties for better separation and detection. frontiersin.org This can involve pre-column or post-column reactions. weber.hunih.gov For GC analysis, derivatization aims to increase the volatility and thermal stability of the compound. scribd.com In HPLC, derivatization is often used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, or to improve ionization efficiency for mass spectrometry. researchgate.netresearchgate.net

Given the structure of this compound, derivatization would likely target the ester functional group. Hydrolysis of the ester to yield o-cresol (B1677501) and butyric acid, followed by derivatization of these products, is a plausible strategy.

Potential Derivatization Strategies:

Silylation: This is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group of o-cresol (after hydrolysis). chemcoplus.co.jp Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC analysis. scribd.comchemcoplus.co.jp

Acylation: Acylation can be used to introduce a functional group that enhances detection. For instance, the hydroxyl group of o-cresol could be acylated with a reagent containing a fluorophore for highly sensitive fluorescence detection in HPLC. weber.hu

Alkylation/Esterification: After hydrolysis, the resulting butyric acid can be esterified to a more volatile or easily detectable form. For example, methylation to form methyl butyrate can improve its chromatographic properties for GC analysis. nih.govaocs.org Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used for this purpose. aocs.org

The choice of derivatization strategy depends on the analytical technique being used, the nature of the sample matrix, and the desired level of sensitivity. frontiersin.org

Table 2: Comparison of Potential Derivatization Strategies for the Analysis of this compound (via its hydrolysis products)

| Derivatization Strategy | Target Moiety (Post-Hydrolysis) | Reagent Example | Analytical Technique | Advantages |

| Silylation | o-Cresol (hydroxyl group) | BSTFA, MSTFA | GC-MS | Increases volatility and thermal stability, improves peak shape. scribd.comchemcoplus.co.jp |

| Acylation | o-Cresol (hydroxyl group) | Pentafluorobenzoyl chloride | GC-ECD, HPLC-UV/FLD | Introduces electron-capturing or fluorescent groups for enhanced detection. weber.hu |

| Esterification | Butyric Acid (carboxyl group) | Diazomethane, BF₃/Methanol | GC-FID/MS | Increases volatility and improves chromatographic behavior of the fatty acid. aocs.org |

Chemical Reactivity, Transformation Pathways, and Derivatization Chemistry of 2 Methylphenyl Butyrate

Acid- and Base-Catalyzed Hydrolysis Kinetics and Mechanisms

The hydrolysis of 2-methylphenyl butyrate (B1204436) involves the cleavage of its ester bond to yield 2-methylphenol (o-cresol) and butyric acid. This reaction can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism and exhibiting different kinetics. libretexts.org

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and operates under equilibrium conditions. libretexts.orgchemistrysteps.com The reaction is typically performed by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of 2-methylphenol regenerates the acid catalyst and yields butyric acid. chemistrysteps.com Because the reaction is reversible, it does not proceed to completion unless one of the products is removed from the system. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification)

In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the 2-methylphenoxide (o-cresolate) leaving group. The resulting butyric acid is immediately deprotonated by the basic conditions to form the butyrate salt, and the 2-methylphenoxide ion is protonated by the solvent to yield 2-methylphenol. The deprotonation of the carboxylic acid is a highly favorable step that drives the reaction to completion. chemistrysteps.com

The most common mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen fission (BAc2) pathway. epa.gov This mechanism is consistent with experimental observations, including those from isotope labeling studies which can confirm that the attacking hydroxide ion becomes the new oxygen on the carboxyl group, while the original bond between the acyl carbon and the phenoxy oxygen is cleaved. chemistrysteps.com

| Hydrolysis Type | Catalyst | Key Features | Products |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) | Reversible; Equilibrium reaction. libretexts.orgchemistrysteps.com | Butyric acid and 2-methylphenol. libretexts.org |

| Base-Catalyzed | Strong Base (e.g., NaOH, KOH) | Irreversible; Goes to completion. libretexts.orgchemistrysteps.com | Butyrate salt and 2-methylphenol. libretexts.org |

Transesterification Reactions with Diverse Alcohol Substrates

Transesterification is a process where the alkoxy (-OR') group of an ester is exchanged with that of another alcohol. For 2-methylphenyl butyrate, this reaction involves replacing the 2-methylphenyl group with a different alkyl or aryl group from a new alcohol substrate. This transformation can be catalyzed by acids, bases, or enzymes, such as lipases. researchgate.netresearchgate.net

Enzymatic transesterification, particularly using lipases, has been successfully employed for the synthesis of various aromatic esters, including cresyl esters. researchgate.netresearchgate.net These biocatalytic methods are often preferred due to their high selectivity and mild reaction conditions, which minimize side reactions. The reaction equilibrium can be shifted towards the synthesis of the new ester by using an excess of the alcohol substrate or by removing one of the products. researchgate.net For instance, reacting this compound with methanol (B129727) in the presence of a suitable catalyst would yield methyl butyrate and 2-methylphenol.

The choice of alcohol substrate allows for the synthesis of a wide array of different butyrate esters. Both primary and secondary alcohols can serve as effective nucleophiles in this reaction. researchgate.net This method is a key strategy for producing novel esters from a common precursor. mdpi.com

| Catalyst Type | Example Catalyst | Reaction Conditions | Notes |

| Acid | Sulfuric Acid, Lewis Acids | Anhydrous conditions | Can be used for a wide range of alcohols. researchgate.net |

| Base | Sodium Methoxide | Anhydrous conditions | Particularly effective for simple alcohols. google.com |

| Enzyme | Lipase (B570770) (e.g., from Pseudomonas aeruginosa) | Mild temperatures, often in organic solvents or solvent-free systems | High selectivity, environmentally friendly. researchgate.netresearchgate.net |

Electrophilic and Nucleophilic Reactions Involving the Aromatic Ring and Ester Moiety

Electrophilic Aromatic Substitution

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). hu.edu.jowikipedia.org The regiochemical outcome of such reactions is directed by the two substituents already on the ring: the methyl group (-CH₃) and the butyrate ester group (-OCOC₃H₇).

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself through an inductive effect. hu.edu.jo

The combined influence of these two ortho, para-directing groups means that electrophilic attack will predominantly occur at positions activated by both. Common EAS reactions include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst introduces a halogen atom.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst adds an alkyl or acyl group to the ring. hu.edu.jo

Nucleophilic Reactions

The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester moiety. wikipedia.org

Nucleophilic Acyl Substitution: This class of reactions includes hydrolysis (as discussed in 8.1) and transesterification (8.2). Other examples include ammonolysis, where reaction with ammonia (B1221849) yields butyramide (B146194) and 2-methylphenol.

Nucleophilic Aromatic Substitution: This type of reaction is generally difficult for this molecule. Nucleophilic substitution on the aromatic ring typically requires the presence of strong electron-withdrawing groups (like multiple nitro groups) at ortho and para positions to the leaving group, which are not present in the parent molecule. libretexts.org

Reduction and Oxidation Chemistry of this compound

Reduction

The ester functionality of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will cleave the ester bond and reduce the acyl portion. This reaction would yield two separate alcohol products: 2-methylphenol (from the aryl portion) and 1-butanol (B46404) (from the butyrate portion). The aromatic ring is generally resistant to reduction by hydride agents but can be hydrogenated to a cyclohexane (B81311) ring under high pressure with a metal catalyst (e.g., Rhodium, Ruthenium). msu.edu

Oxidation

The benzylic methyl group on the aromatic ring is susceptible to oxidation. msu.edu Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This transformation would convert this compound into 2-(butyryloxy)benzoic acid. The aromatic ring itself is quite resistant to oxidation, but harsh conditions can lead to ring cleavage. msu.edu The butyrate chain is generally stable against further oxidation under typical conditions.

| Reaction | Reagent | Affected Moiety | Product(s) |

| Reduction | LiAlH₄ | Ester Group | 2-Methylphenol and 1-Butanol |

| Oxidation | KMnO₄, heat | Aromatic Methyl Group | 2-(Butyryloxy)benzoic acid msu.edu |

Design of Derivatization Reactions for Specific Chemical Modifications or Analytical Purposes

Derivatization involves chemically modifying a compound to enhance its properties for a specific purpose, such as improving its volatility for gas chromatography (GC) analysis or introducing a chromophore for UV-Vis spectroscopic detection.

For this compound, several derivatization strategies can be envisioned:

Hydrolysis and Subsequent Esterification/Etherification: The molecule can first be hydrolyzed to 2-methylphenol and butyric acid. libretexts.org The resulting phenol (B47542) can be converted into a more volatile ether (e.g., by reaction with a silylating agent like BSTFA) or a different ester for analytical distinction. Similarly, the butyric acid can be esterified with a different alcohol (e.g., methanol or ethanol) to produce a more volatile methyl or ethyl butyrate, which is easily analyzed by GC-MS. aocs.org

Transesterification for Tagging: The ester can undergo transesterification with a specialized alcohol that contains a fluorescent or chromophoric tag. This would allow the resulting derivative to be detected and quantified using fluorescence or UV-Vis spectroscopy.

Ring Functionalization: Electrophilic aromatic substitution reactions can be used to introduce specific functional groups onto the phenyl ring. For example, bromination can introduce a heavy atom, which can be useful in mass spectrometry or X-ray crystallography. google.com Nitration followed by reduction can introduce an amino group, which can then be further modified, for instance, by diazotization to create dyes or to link the molecule to other structures. msu.edu

These derivatization reactions are crucial for both qualitative identification and quantitative analysis of this compound in complex mixtures, as well as for synthesizing novel compounds with tailored properties.

Advanced Research Methodologies and Instrumentation in 2 Methylphenyl Butyrate Studies

Application of Design of Experiments (DoE) for Reaction and Process Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a process outcome. In the context of 2-methylphenyl butyrate (B1204436) synthesis, DoE allows for the efficient optimization of reaction conditions to maximize yield, purity, and reaction rate while minimizing costs and environmental impact. The enzymatic synthesis of flavor esters, a class to which 2-methylphenyl butyrate belongs, has been a fertile ground for the application of DoE. mdpi.comresearchgate.net

The synthesis of this compound, typically achieved through the esterification of 2-methylphenol with butyric acid or its derivatives, is influenced by several critical parameters. These can include temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants. A full-factorial or fractional-factorial DoE approach can be employed to screen for the most influential factors and identify optimal settings. mdpi.comresearchgate.net For instance, in a biocatalyzed synthesis, factors such as enzyme concentration and temperature can be systematically varied to model their impact on the esterification process. mdpi.comresearchgate.net

A hypothetical DoE setup for the optimization of this compound synthesis is presented below. This illustrates how different factors and their levels can be systematically investigated.

Table 1: Illustrative Design of Experiments (DoE) Matrix for this compound Synthesis Optimization

| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Reactant Molar Ratio (Acid:Alcohol) | Reaction Time (hours) |

|---|---|---|---|---|

| 1 | 60 | 1 | 1:1 | 4 |

| 2 | 80 | 1 | 1:1 | 4 |

| 3 | 60 | 5 | 1:1 | 4 |

| 4 | 80 | 5 | 1:1 | 4 |

| 5 | 60 | 1 | 1:2 | 4 |

| 6 | 80 | 1 | 1:2 | 4 |

| 7 | 60 | 5 | 1:2 | 4 |

| 8 | 80 | 5 | 1:2 | 4 |

| 9 | 60 | 1 | 1:1 | 8 |

| 10 | 80 | 1 | 1:1 | 8 |

| 11 | 60 | 5 | 1:1 | 8 |

| 12 | 80 | 5 | 1:1 | 8 |

| 13 | 60 | 1 | 1:2 | 8 |

| 14 | 80 | 1 | 1:2 | 8 |

| 15 | 60 | 5 | 1:2 | 8 |

| 16 | 80 | 5 | 1:2 | 8 |

By analyzing the results from these experiments, researchers can develop a mathematical model that describes the relationship between the input variables and the output responses (e.g., yield of this compound). This model can then be used to identify the optimal reaction conditions.

Integration of Robotics and Automation in Synthetic and Analytical Workflows

The integration of robotics and automation has revolutionized chemical research by enabling high-throughput experimentation, improving reproducibility, and freeing researchers from repetitive tasks. In the study of this compound, automated platforms can be employed for both the synthesis and the subsequent analysis.

Automated synthesis systems can perform a large number of reactions in parallel, each with slightly different conditions, as dictated by a DoE protocol. andreaviliotti.it These systems can accurately dispense reagents, control reaction temperatures, and monitor reaction progress in real-time. For the synthesis of a library of esters similar to this compound, an automated platform could execute the following steps:

Table 2: Exemplary Automated Workflow for the Synthesis of this compound Analogs

| Step | Action | Instrumentation |

|---|---|---|

| 1 | Reagent Preparation | Robotic liquid handler dispenses 2-methylphenol derivatives and various carboxylic acids into an array of reaction vials. |

| 2 | Catalyst Addition | Automated solid/liquid dispenser adds the catalyst to each vial. |

| 3 | Reaction | The reaction block is heated to the specified temperature with controlled stirring. |

| 4 | Quenching | A quenching solution is automatically added to stop the reaction at a predetermined time. |

| 5 | Work-up | Liquid-liquid extraction is performed by an automated liquid handler to isolate the crude product. |

| 6 | Purification | The crude product is injected into an automated flash chromatography system. |

| 7 | Analysis | Purified fractions are automatically transferred to an autosampler for GC-MS or HPLC analysis. |

This automated approach significantly accelerates the discovery and optimization of synthetic routes for this compound and related compounds. The high-throughput nature of this methodology allows for a much broader exploration of the chemical space. chemrxiv.org

Data Analysis, Chemometrics, and Machine Learning in Chemical Research

The vast amounts of data generated from modern analytical instruments and high-throughput experiments necessitate the use of advanced data analysis techniques. Chemometrics and machine learning are becoming indispensable tools for extracting meaningful information from complex chemical data. nih.govresearchgate.net

In the context of this compound research, chemometric methods can be applied to analyze spectroscopic data (e.g., from NMR, IR, or Mass Spectrometry) to identify patterns and correlations that may not be apparent through manual inspection. For example, Principal Component Analysis (PCA) can be used to differentiate between samples of this compound synthesized under different conditions based on their spectral fingerprints.

Machine learning models can be trained on existing data to predict various properties of this compound and related molecules. researchgate.netresearchgate.net This predictive capability can guide experimental work by identifying promising candidate structures or reaction conditions before they are tested in the lab.

Table 3: Application of Machine Learning Models in this compound Research

| Machine Learning Model | Application in this compound Research | Predicted Property | Input Data |

|---|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical properties based on molecular structure. | Boiling point, vapor pressure, solubility | Molecular descriptors (e.g., molecular weight, logP) |

| Artificial Neural Network (ANN) | Model complex, non-linear relationships in reaction data. | Reaction yield, selectivity | Reaction parameters (temperature, catalyst, time) |

| Support Vector Machine (SVM) | Classify spectroscopic data to identify successful reactions. | "High Yield" vs. "Low Yield" | Spectroscopic data (e.g., GC-MS chromatograms) |

| Random Forest | Predict the sensory attributes of new flavor compounds. | Odor profile (e.g., fruity, floral) | Structural features and physicochemical properties |

The synergy of these advanced methodologies—DoE for efficient experimentation, robotics for high-throughput execution, and chemometrics/machine learning for insightful data analysis—is paving the way for a more rapid and comprehensive understanding of the chemical compound this compound.

Conclusion and Future Research Outlook for 2 Methylphenyl Butyrate

Synthesis of Key Findings and Contributions to Ester Chemistry

2-Methylphenyl butyrate (B1204436) is an aromatic ester with the chemical formula C11H14O2. As a structural isomer of m-tolyl butyrate and p-tolyl butyrate, its properties are defined by the ortho-positioning of the methyl group on the phenyl ring. While extensive experimental data is scarce, its basic molecular and computed properties can be established.

Its synthesis is not explicitly detailed in dedicated studies, but can be reliably inferred through standard esterification principles. The most common and direct method would be the Fischer-Speier esterification of o-cresol (B1677501) with butyric acid or its more reactive derivatives, such as butyroyl chloride or butyric anhydride (B1165640), in the presence of an acid catalyst. A similar method is noted for the preparation of the isomeric p-tolyl isobutyrate, which is made by the esterification of p-cresol (B1678582) with isobutyric acid. chemicalbook.com

Table 1: Computed Physicochemical Properties of Tolyl Butyrate Isomers This table presents computed data for o-tolyl isobutyrate and p-tolyl butyrate from public databases as a proxy, highlighting the need for experimental verification for 2-methylphenyl butyrate.

Identification of Persistent Challenges and Unresolved Questions

The most significant challenge in the study of this compound is the profound lack of dedicated scientific research and published data. While its isomers and related compounds are cataloged, this compound appears to have been largely overlooked. This gap in the literature presents several specific challenges and leaves many questions unanswered:

Lack of Verified Physicochemical Data: There is no readily available experimental data for fundamental properties such as boiling point, melting point, density, and refractive index. The values must be estimated or inferred from isomers, which neglects the specific steric and electronic effects of the ortho-methyl group.

Absence of Spectroscopic Characterization: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not published. Such data is essential for unambiguous identification and quality control in any synthesis or application. While mass spectrometry data is available for its isomer, p-tolyl butyrate, this is not a substitute for data on the ortho-isomer. nih.gov

Unknown Organoleptic Profile: Its potential as a flavor or fragrance agent is purely speculative. Its specific odor, taste, and intensity are undefined, preventing its consideration for commercial use in these industries.

Structure-Property Relationship: Without comparative data, it is impossible to determine how the position of the methyl group (ortho vs. meta vs. para) influences its physical, chemical, and sensory properties. This understanding is crucial for the targeted design of esters with specific characteristics.

Strategic Directions for Future Academic and Interdisciplinary Research on this compound

To address the current knowledge deficit, a clear strategic direction for future research is necessary. The following areas represent a logical and systematic approach to fully characterizing this compound and exploring its potential.

Fundamental Synthesis and Characterization: The immediate priority is the synthesis, purification, and comprehensive characterization of this compound. This involves:

Developing and optimizing a reliable, high-yield synthesis protocol, likely via the esterification of o-cresol.

Conducting full spectroscopic analysis (NMR, IR, MS) to create a reference dataset for the compound.

Precisely measuring its key physicochemical properties (boiling point, density, refractive index, etc.).

Comparative Isomer Studies: A systematic study comparing this compound with its meta- and para- isomers would be highly valuable. This research should focus on how the methyl group's position impacts boiling point, polarity, reactivity, and, crucially, its sensory profile. Such a study would provide significant insight into structure-activity relationships within this class of aromatic esters.

Sensory and Application-Oriented Research:

Organoleptic Evaluation: Professional sensory panel evaluation is needed to determine its odor and flavor profile, intensity, and potential applications in the food and fragrance industries.

Exploration of New Applications: Beyond flavors, research could investigate its potential as a specialty solvent, a plasticizer, or as a chemical intermediate for the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.

Computational and Theoretical Chemistry: In parallel with experimental work, computational studies using methods like Density Functional Theory (DFT) can be employed. These studies can predict spectroscopic data, model conformational preferences, and calculate properties like vapor pressure and solubility, providing a theoretical framework to support and guide experimental findings.

By pursuing these research avenues, the scientific community can fill the existing knowledge gap and fully elucidate the chemical nature and potential utility of this compound, moving it from a chemical curiosity to a well-characterized compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying butyrate production in the gastrointestinal tract?

- Answer: Butyrate production can be measured indirectly via fecal samples, though this method may not fully reflect proximal colonic fermentation. For direct assessment, animal models such as pigs or dogs are preferred over rodents due to closer physiological similarities to humans in gut structure and microbial activity. In vitro fermentation systems with controlled substrates (e.g., resistant starch) can also simulate butyrate synthesis .

Q. How does the chemical structure of dietary fibers influence butyrate production by gut microbiota?

- Answer: Resistant starch (RS) types (e.g., RS2 vs. RS3) differ in crystallinity and fermentation rates, directly impacting butyrate yield. Nonstarch polysaccharides (NSP) like cellulose are less efficient butyrate precursors. Researchers should use substrate-specific in vitro models with gas chromatography or mass spectrometry to quantify SCFA profiles .

Q. What are the primary challenges in extrapolating butyrate research from animal models to humans?

- Answer: Key limitations include interspecies differences in gut microbiota composition, transit time, and epithelial metabolism. Pigs and non-human primates are better models than rodents for colonic fermentation studies. Experimental designs must account for dietary fiber intake and host genetic variability .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the therapeutic potential of butyrate in immune-related diseases?